molecular formula C12H15N3S B7589716 N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine

N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine

Cat. No. B7589716
M. Wt: 233.33 g/mol
InChI Key: XGDWWBASRVBVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, anti-tuberculosis, and anti-diabetic properties.

Scientific Research Applications

N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, it has been found to possess anti-tuberculosis activity by inhibiting the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. Moreover, it has been found to possess anti-diabetic activity by reducing blood glucose levels in diabetic rats.

Mechanism of Action

The mechanism of action of N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. For example, it inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also activates the caspase pathway, which is involved in apoptosis. Moreover, it inhibits the PI3K/Akt pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine has been found to exhibit various biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. It also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it inhibits the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. Moreover, it reduces blood glucose levels in diabetic rats by increasing insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine is its broad spectrum of biological activities. It can be used in the treatment of various diseases such as inflammation, cancer, tuberculosis, and diabetes. Moreover, it is relatively easy to synthesize and purify. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Moreover, it can be used as a lead compound for the development of new analogs with improved biological activities. Additionally, its pharmacokinetics and toxicity can be studied to evaluate its safety and efficacy.

Synthesis Methods

The synthesis of N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine involves the reaction of 2-amino-5-propan-2-yl-1,3,4-thiadiazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is obtained in good yield after purification.

properties

IUPAC Name

N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-9(2)11-14-12(16-15-11)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDWWBASRVBVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=N1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine

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